molecular formula C17H19N5O3S B11486013 8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11486013
M. Wt: 373.4 g/mol
InChI Key: FMZCMTKCDXKGQT-UHFFFAOYSA-N
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Description

8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound that features a unique combination of functional groups, including a hydroxybutyl side chain, dimethyl substitutions, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

6-(4-hydroxybutyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H19N5O3S/c1-19-14-13(15(24)20(2)17(19)25)22-10-11(12-6-5-9-26-12)21(16(22)18-14)7-3-4-8-23/h5-6,9-10,23H,3-4,7-8H2,1-2H3

InChI Key

FMZCMTKCDXKGQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCCO)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a suitable thiophene derivative with an imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the imidazo[1,2-g]purine core. The hydroxybutyl side chain is introduced through subsequent functionalization steps, often involving alkylation or hydroxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the process. Key considerations in industrial production include the optimization of reaction parameters, purification techniques, and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the thiophene ring or other unsaturated moieties within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the imidazo[1,2-g]purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain may yield butyric acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable tool in biological research.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases or conditions.

    Industry: The compound’s properties can be leveraged in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene or thiophene-2-carboxylic acid share the thiophene ring structure but differ in their functional groups and biological activities.

    Imidazo[1,2-g]purine Derivatives: Compounds such as 1,3-dimethyl-7-phenylimidazo[1,2-g]purine-2,4-dione have similar core structures but different substituents, leading to variations in their properties and applications.

Uniqueness

8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of a hydroxybutyl side chain, dimethyl substitutions, and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

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